Onapristone is derived from the structural framework of steroid hormones, specifically designed to interact with the progesterone receptor. Its molecular formula is , with a molecular weight of approximately 449.6249 g/mol . As a progesterone receptor antagonist, Onapristone inhibits the receptor's ability to mediate DNA transcription processes associated with tumor growth in hormone-sensitive cancers.
The synthesis of Onapristone involves several steps, primarily utilizing photochemical methods to achieve high yields and purity. One notable method involves the photoconversion of precursor compounds using a dielectric barrier discharge light source at specific wavelengths (approximately 308 nm). This method allows for the stereoselective conversion of intermediates into desired products with yields ranging from 45% to 60% .
Onapristone features a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The compound possesses five defined stereocenters and no E/Z centers, indicating a high degree of stereochemical specificity .
Onapristone participates in various chemical reactions primarily related to its function as a progesterone receptor antagonist. The key reactions involve:
Onapristone operates primarily by antagonizing the progesterone receptor, which is crucial for mediating various biological responses in target tissues. By binding to this receptor, Onapristone inhibits the transcription of genes regulated by progesterone, thereby exerting an antitumor effect.
Onapristone is characterized by several important physical and chemical properties that influence its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 449.6249 g/mol |
Solubility | Amorphous solid/yellow oil |
Melting Point | Not specified |
Stability | Sensitive to light |
Charge | Neutral |
These properties are crucial for determining dosage forms and routes of administration in clinical settings.
Onapristone has been studied extensively for its potential applications in oncology. Its primary focus has been on treating hormone-sensitive tumors such as:
Additionally, ongoing research aims to reformulate Onapristone to enhance its therapeutic index while minimizing adverse effects such as liver toxicity .
Onapristone (ZK 98299) is a steroidal antiprogestin characterized by a 4,9-diene configuration in its molecular scaffold, distinguishing it from progesterone agonists and mixed antagonists like mifepristone (RU-486). This unique structural feature—a cis-oriented C/D ring junction—forces the ligand-binding domain (LBD) of the progesterone receptor (PR) into a distinct conformational state incompatible with agonist functions. The compound exhibits high-affinity binding to human PR, with dissociation constants (Kd) of 11.6 nM and 11.90 nM for human endometrium and myometrium progesterone receptors, respectively, as determined through saturation analysis. Scatchard analysis further confirms strong binding, showing Kd values of 9.80 nM (endometrium) and 15.42 nM (myometrium) [5]. This affinity is comparable to progesterone itself, positioning onapristone as a potent competitive antagonist.
X-ray crystallographic studies of PR-antagonist complexes reveal that onapristone binding prevents the critical repositioning of Helix 12 (H12) within the PR LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket to form a hydrophobic cleft that recruits coactivators like SRC-1. Onapristone’s steric bulk displaces H12 into an alternative conformation, disrupting this coactivator-binding surface. Instead, the antagonist-bound conformation favors recruitment of corepressor complexes containing NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid Receptors). This molecular switch—from coactivator to corepressor recruitment—underlies onapristone’s ability to actively repress basal and ligand-dependent transcription of PR target genes [6] [9].
Table 1: Binding Affinity of Onapristone for Human Progesterone Receptor
Receptor Source | Assay Type | Kd (nM) | Method | Reference |
---|---|---|---|---|
Endometrium PR | Saturation | 11.6 | Radioligand | [5] |
Myometrium PR | Saturation | 11.90 | Radioligand | [5] |
PR-A Isoform | Competitive | 18 | Radioligand | [4] |
PR-B Isoform | Competitive | 18 | Radioligand | [4] |
The human progesterone receptor exists as two functionally distinct isoforms, PRA (94 kDa) and PRB (116 kDa), generated from a single gene via alternative promoter usage. PRB contains an additional 164 amino acids at its N-terminus, known as the B-upstream segment (BUS). This segment harbors a third activation function domain (AF3) absent in PRA, conferring stronger transcriptional activity and altering cofactor recruitment dynamics. Onapristone demonstrates differential functional effects on these isoforms, influencing its tissue-specific and gene-selective actions.
Biochemical and cellular studies reveal that onapristone binds both isoforms with equal affinity (Kd ~18 nM) [4]. However, its antagonistic efficacy differs. In T47D breast cancer cells engineered to express individual isoforms, onapristone potently inhibits PRB-mediated transcription of classical progesterone-responsive genes (e.g., SGK1, FKBPL) with IC₅₀ values consistently below 5 nM. Its potency against PRA-dependent transcription is slightly lower (IC₅₀ ~10-50 nM) [4] [6]. This difference stems partly from the stronger intrinsic transactivation capacity of PRB via AF3, making its suppression more readily measurable. Importantly, onapristone functions as a pure antagonist for both isoforms, meaning it lacks the partial agonist activity observed with mixed antagonists like mifepristone in certain promoter or cellular contexts [6] [9].
The distinct N-terminus of PRB also influences corepressor recruitment kinetics. Onapristone-bound PRB recruits NCoR/SMRT complexes with higher stoichiometry and stability compared to onapristone-bound PRA. This enhanced corepressor recruitment contributes to the profound silencing of PRB target genes involved in cell proliferation (e.g., MYC, CCND1) and provides a mechanistic basis for onapristone’s potent antiproliferative effects observed in PRB-expressing cancers [6] [10].
Onapristone exerts its antitumor effects primarily through direct, genome-wide modulation of PR-driven transcriptional programs in hormone-dependent cancers like breast and endometrial carcinoma. Its mechanism involves dual strategies: 1) Passive antagonism: Competitive inhibition of progesterone binding, preventing agonist-induced gene activation. 2) Active repression: Ligand-dependent conversion of PR into a transcriptional repressor via corepressor complex recruitment.
Chromatin immunoprecipitation sequencing (ChIP-seq) analyses in breast cancer models (T47D, MCF-7) reveal that onapristone-bound PR retains the ability to bind chromatin at progesterone response elements (PREs). However, instead of recruiting coactivators (e.g., SRC-1, SRC-2, SRC-3), it recruits corepressor complexes containing NCoR, SMRT, and histone deacetylases (HDACs) [6] [9]. This recruitment leads to localized histone deacetylation, chromatin condensation, and transcriptional silencing of genes critical for tumor cell survival and proliferation. Key repressed genes include MYC, CCND1 (cyclin D1), FGF2, VEGF, and TFF1 [7] [8]. The repression of CCND1 is particularly significant, leading to G1/S cell cycle arrest in sensitive cell lines like Ishikawa endometrial cancer cells [7].
Furthermore, onapristone profoundly impacts ligand-independent PR activation. Growth factor signaling pathways (e.g., EGFR/HER2 → MAPK) can phosphorylate PR at serine residues 294 (S294) and 345 (S345), leading to PR nuclear translocation, coactivator recruitment, and target gene expression even in the absence of progesterone. This pathway contributes to endocrine resistance. Onapristone inhibits both ligand-dependent and EGF-induced phosphorylation of PR-S294. It also prevents the nuclear translocation of phosphorylated PR-S294, effectively blocking this resistance mechanism [7]. Combining onapristone with MEK inhibitors (e.g., trametinib), which block upstream MAPK activation, synergistically inhibits tumor growth in preclinical endometrial cancer models by comprehensively suppressing both ligand-dependent and growth factor-induced PR signaling [7].
Table 2: Transcriptional Effects of Onapristone in Hormone-Dependent Cancer Cells
Mechanism | Key Molecular Events | Downstream Genes Affected | Functional Outcome |
---|---|---|---|
Passive Antagonism | Prevents progesterone binding to PR; Blocks coactivator recruitment | SGK1, FKBPL, PGR (itself) | Suppression of progesterone-mediated proliferation/survival |
Active Repression | PR recruits NCoR/SMRT/HDAC complexes; Histone deacetylation | MYC, CCND1, FGF2, VEGF, TFF1 | Cell cycle arrest (G1/S), reduced angiogenesis |
Inhibition of Ligand-Independent Activation | Blocks EGF-induced PR-S294 phosphorylation; Prevents nuclear translocation of phospho-PR | MYC, CCND1 (via bypass pathway) | Synergy with MAPK inhibitors; Overcome endocrine resistance |
While designed as a selective PR antagonist, onapristone exhibits measurable cross-reactivity with other members of the nuclear receptor superfamily, particularly the glucocorticoid receptor (GR) and, to a lesser extent, the androgen receptor (AR). This cross-reactivity stems from the high structural homology within the ligand-binding domains of steroid hormone receptors.
Binding assays consistently demonstrate moderate affinity of onapristone for the human GR. Reported Ki values range from 27 nM to 41.8 nM (IC₅₀ ~27 nM) [3] [4]. This affinity is significantly lower than its affinity for PR (Ki ~18 nM, IC₅₀ ~2.2-3.3 nM) but is within a pharmacologically relevant range. In functional cellular assays, onapristone acts as a partial GR antagonist. It can antagonize dexamethasone-induced GR transactivation, albeit with lower potency (IC₅₀ ~269 nM) compared to its PR antagonism [4]. Importantly, the liver expresses high levels of GR but negligible PR. This GR cross-reactivity, particularly at high systemic drug concentrations, was historically implicated in the hepatotoxicity observed with the immediate-release formulation of onapristone, likely mediated through interference with glucocorticoid-regulated hepatic functions [3].
Cross-reactivity with the AR is considerably weaker. Binding assays show IC₅₀ values >100 nM (typically 269 to >1000 nM) [4]. Functional antagonism of AR transcriptional activity is minimal at clinically relevant concentrations. Affinity for the mineralocorticoid receptor (MR) is also very low (IC₅₀ >470 to >1000 nM), making significant mineralocorticoid antagonism unlikely [3] [4].
Table 3: Receptor Cross-Reactivity Profile of Onapristone
Receptor | Binding Affinity (IC₅₀ or Ki, nM) | Functional Activity of Onapristone | Relative Selectivity vs. PR |
---|---|---|---|
Progesterone Receptor (PR) | IC₅₀: 2.2-3.3 nM (functional)Ki: 18 nM (binding) | Pure Antagonist | 1 (Reference) |
Glucocorticoid Receptor (GR) | IC₅₀: 27 nMKi: 41.8 nM | Partial Antagonist | ~6-19 fold lower |
Androgen Receptor (AR) | IC₅₀: 269 nMKi: >100 nM | Very Weak Antagonist | >50 fold lower |
Mineralocorticoid Receptor (MR) | IC₅₀: >470 to >1000 nM | Negligible | >100 fold lower |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: